molecular formula C7H6O3 B158028 Salicylic acid-carboxy-14C CAS No. 1882-49-1

Salicylic acid-carboxy-14C

Cat. No.: B158028
CAS No.: 1882-49-1
M. Wt: 140.11 g/mol
InChI Key: YGSDEFSMJLZEOE-WGGUOBTBSA-N
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Description

Salicylic acid-carboxy-14C, also known as 2-Hydroxybenzoic-carboxy-14C acid, is a radiolabeled form of salicylic acid. It is primarily used in scientific research to trace and study the metabolic pathways and biochemical processes involving salicylic acid. The compound has a molecular formula of C7H6O3 and a molecular weight of 138.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of salicylic acid-carboxy-14C typically involves the carboxylation of phenol using carbon dioxide labeled with carbon-14. This process is known as the Kolbe-Schmitt reaction. The reaction conditions include:

    Reactants: Phenol and carbon dioxide labeled with carbon-14.

    Catalyst: Sodium hydroxide.

    Temperature: 125-130°C.

    Pressure: 5-7 atmospheres.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Salicylic acid-carboxy-14C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce 2,5-dihydroxybenzoic acid.

    Reduction: Reduction reactions can convert it to salicylaldehyde.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products:

Scientific Research Applications

Salicylic acid-carboxy-14C has a wide range of applications in scientific research:

Mechanism of Action

Salicylic acid-carboxy-14C can be compared with other similar compounds, such as:

Comparison with Similar Compounds

  • Acetylsalicylic Acid (Aspirin)
  • Methyl Salicylate
  • Benzoic Acid
  • 2,5-Dihydroxybenzoic Acid
  • Salicylaldehyde

Salicylic acid-carboxy-14C stands out due to its radiolabeled carbon-14, making it a valuable tool for tracing and studying biochemical processes.

Biological Activity

Salicylic acid (SA) is a phenolic compound with significant biological activity across various organisms, particularly in plants and humans. The compound "Salicylic acid-carboxy-14C" refers to salicylic acid labeled with carbon-14, a radioactive isotope used extensively in biological research to trace metabolic pathways and interactions within biological systems. This article explores the biological activity of this compound, focusing on its effects in plant physiology, its role in stress responses, and its implications in human health.

Overview of Salicylic Acid

Salicylic acid is known for its role as a plant growth regulator and its involvement in defense mechanisms against biotic and abiotic stresses. It is produced endogenously in plants and plays a crucial role in systemic acquired resistance (SAR), enhancing the plant's ability to fend off pathogens. In humans, salicylic acid is recognized as a metabolite of aspirin, contributing to its anti-inflammatory and analgesic properties.

In Plants:

  • Stress Response: Salicylic acid is involved in regulating the expression of pathogenesis-related (PR) proteins, which are crucial for plant defense against pathogens. It enhances the production of reactive oxygen species (ROS) that help combat oxidative stress during pathogen attacks .
  • Hormonal Interactions: SA interacts with other phytohormones like jasmonic acid (JA) and abscisic acid (ABA), influencing growth and stress response pathways. For instance, SA can counteract the inhibitory effects of ABA on growth under stress conditions .

In Humans:

  • Anti-inflammatory Effects: Salicylic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as IL-1β and TNF-α . This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).
  • Antitumor Activity: Research indicates that salicylic acid may have potential antitumor effects through modulation of various signaling pathways involved in cell proliferation and apoptosis .

Plant Studies

A study on Arabidopsis thaliana demonstrated that salicylic acid significantly enhances resistance to heavy metal stress by improving antioxidant enzyme activities and reducing oxidative damage . The following table summarizes the effects of SA on various plant species under heavy metal stress:

Heavy MetalPlant SpeciesEffects of SA
CadmiumLemna minorReduced Cd uptake, enhanced PAL activity
LeadBrassica campestrisLowered ROS levels, improved growth
ArsenicOryza sativaEnhanced antioxidant enzyme activities

Human Health Studies

Research has shown that high concentrations of salicylates can lead to toxicity, particularly affecting liver and kidney functions . However, controlled doses have been utilized therapeutically for their anti-inflammatory properties. A notable study highlighted the protective effects of salicylic acid against oxidative stress-induced cellular damage .

Properties

IUPAC Name

2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i7+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSDEFSMJLZEOE-WGGUOBTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[14C](=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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